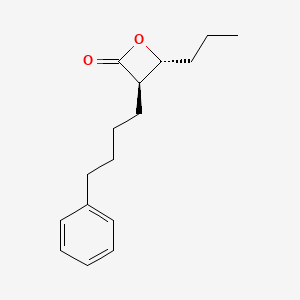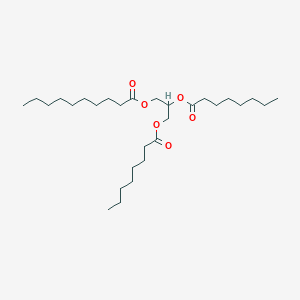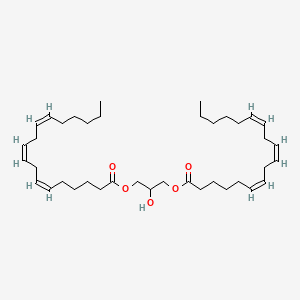
1,3-二伽马亚麻二烯
描述
1,3-Digamma linolenin is a chemical compound with diverse applications in scientific research. It is also known as 6,9,12-Octadecatrienoic acid, 2-hydroxy-1,3-propanediyl ester .
Synthesis Analysis
The synthesis process of 1,3-Digamma linolenin is skillful and the yield is high . It is widely used in food, cosmetics, medicine, biology, industry, and other fields . A two-step enzymatic synthesis of α-linolenic acid-enriched diacylglycerols (ALA-DAGs) was prepared via a two-step enzymatic way by combi-lipase using silkworm pupae oils as substrates .
Molecular Structure Analysis
The molecular formula of 1,3-Digamma linolenin is C39H64O5 . The molecular weight is 612.92 .
科学研究应用
无溶剂生产和工业应用
- 研究探索了使用共轭亚油酸 (CLA) 作为模型,酶促生产多不饱和脂肪酸 (PUFA) 的 1,3-二甘油酯。这项研究强调了不同的操作模式以增强生产过程,例如真空下的磁力搅拌和真空驱动的 N2 鼓泡,旨在消除传质阻力并提高反应速率。研究结果表明,该工艺因其效率、高产率和所用酶的操作稳定性而具有工业应用潜力,表明其对于生产具有工业价值的 PUFA 1,3-二甘油酯是可行的 (Guo & Sun, 2007)。
对心血管健康的意义
- 摄入 1,3-二伽马亚麻二烯的成分 α-亚麻酸与猝死和冠心病的风险降低有关。一项针对护士健康研究中女性的研究发现,摄入较高的 α-亚麻酸与猝死风险呈负相关,表明这些 n-3 脂肪酸具有潜在的抗心律失常特性 (Albert 等人,2005)。
在植物脂质代谢中的作用
- 在植物脂质代谢的背景下,亚麻酸(1,3-二伽马亚麻二烯的成分)由植物中的两种不同的 ω-3 脂肪酸去饱和酶合成,对橄榄果实中的亚麻酸含量有显着贡献。这项研究阐明了微粒体(FAD3)和叶绿体(FAD7 和 FAD8)定位酶对亚麻酸含量的具体贡献,这对于理解植物中这种必需脂肪酸的生物合成和调节至关重要 (Hernández, Sicardo, & Martínez-Rivas, 2016)。
脂质氧化研究
- 脂质氧化研究发现,亚麻酸的 1,3-二甘油酯在自氧化过程中会经历特定的途径,有助于理解脂质的稳定性和降解。这些知识对食品科学至关重要,因为它会影响含有这些脂肪酸的食品的保质期和感官属性 (Frankel, 1991)。
安全和危害
The safety data sheet for 1,3-Digamma linolenin indicates that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .
作用机制
Target of Action
1,3-Digamma linolenin is a derivative of linolenic acid . Linolenic acid is a polyunsaturated omega-3 fatty acid that is essential for human health . It is a component of many common vegetable oils and is important to human nutrition . The primary targets of linolenic acid are the cells in the body where it helps with their function .
Mode of Action
The body converts linolenic acid to substances that have anti-inflammatory and anticancer effects . It interferes in cellular lipid metabolism and eicosanoid (cyclooxygenase and lipoxygenase) biosynthesis . Subsequently, it can be further converted by inflammatory cells to 15- (S)-hydroxy-8,11,13-eicosatrienoic acid and prostaglandin E1 (PGE1) . These compounds possess both anti-inflammatory and anti-proliferative properties .
Biochemical Pathways
Linolenic acid is involved in various biochemical pathways. It is a part of the omega-3 fatty acid family and gives rise to the long-chain polyunsaturated fatty acids (PUFAs) eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) through a complex series of chemical reactions . These reactions involve the addition of kinks and lengthening the fatty acid chain .
Pharmacokinetics
It is known that supplementation of cell cultures in vitro or feeding animals with omega-3 or omega-6 pufas led to an increase of these pufas in cell membrane phospholipids and may influence membrane properties .
Result of Action
The result of the action of linolenic acid is the production of substances that have anti-inflammatory and anticancer effects . It can decrease the risk of cardiovascular diseases by preventing arrhythmias that can lead to sudden cardiac death, decreasing the risk of thrombosis (blood clot formation) that can lead to heart attack or stroke, decreasing serum triglyceride levels, slowing the growth of atherosclerotic plaque, improving vascular endothelial function, lowering blood pressure slightly, and decreasing inflammation .
Action Environment
The action of 1,3-Digamma linolenin can be influenced by environmental factors. For instance, its stability can be affected by storage conditions . .
属性
IUPAC Name |
[2-hydroxy-3-[(6Z,9Z,12Z)-octadeca-6,9,12-trienoyl]oxypropyl] (6Z,9Z,12Z)-octadeca-6,9,12-trienoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H64O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-35-37(40)36-44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20,23-26,37,40H,3-10,15-16,21-22,27-36H2,1-2H3/b13-11-,14-12-,19-17-,20-18-,25-23-,26-24- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZSJCSQKHQTZID-HUYIQXHZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCCCCC(=O)OCC(COC(=O)CCCCC=CCC=CCC=CCCCCC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\CCCCC(=O)OCC(O)COC(=O)CCCC/C=C\C/C=C\C/C=C\CCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H64O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
612.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | DG(18:3n6/0:0/18:3n6) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0056296 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
1,3-Digamma linolenin | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



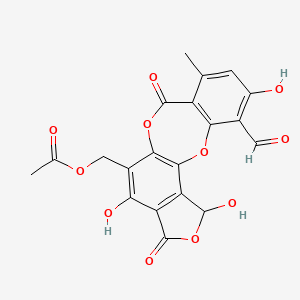
![N-(4-bromo-2-fluorophenyl)-6-(methoxy-d3)-7-[[1-(methyl-d3)-4-piperidinyl]methoxy]-4-quinazolinamine](/img/structure/B3026042.png)
![9E-octadecenoic acid, 2-hydroxy-3-[(1-oxotetradecyl)oxy]propyl ester](/img/structure/B3026045.png)
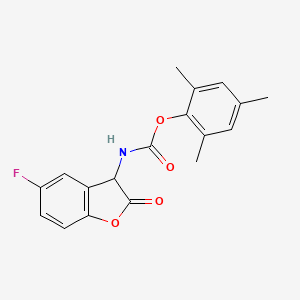
![(4Z,7Z,10Z,13Z,16Z,19Z)-N-[(4-nitrophenyl)sulfonyl]docosa-4,7,10,13,16,19-docosahexaenamide](/img/structure/B3026047.png)
![N-[4-[[5-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]amino]butyl]-carbamic acid, 3-(2,4-dioxocyclohexyl)propyl ester](/img/structure/B3026048.png)
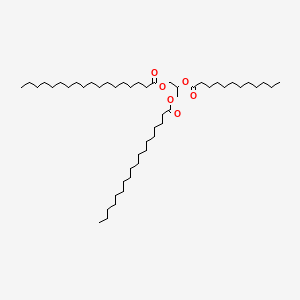
![Docosanoic acid, 2,3-bis[[(9Z)-1-oxo-9-octadecenyl]oxy]propyl ester](/img/structure/B3026054.png)

![1-Isopropyl-3-(1-methyl-1H-indole-3-yl)-4-[3-(dimethylamino)propylamino]-1H-pyrrole-2,5-dione](/img/structure/B3026057.png)
![eicosanoic acid 3-[(1-oxohexadecyl)oxy]-2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl ester](/img/structure/B3026058.png)
![Eicosanoic acid, 2-hydroxy-3-[(1-oxohexadecyl)oxy]propyl ester](/img/structure/B3026059.png)
